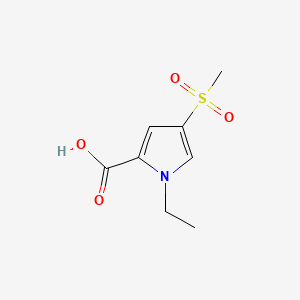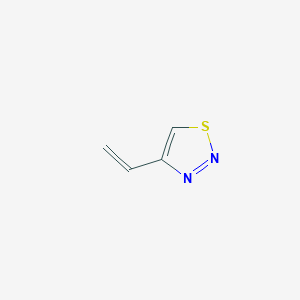![molecular formula C9H8Na2O6S B13571992 Disodium 3-[3-(sulfooxy)phenyl]propanoate](/img/structure/B13571992.png)
Disodium 3-[3-(sulfooxy)phenyl]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium 3-[3-(sulfooxy)phenyl]propanoate is a chemical compound with the molecular formula C9H10O6S.2Na. It is a disodium salt of 3-[3-(sulfooxy)phenyl]propanoic acid, characterized by the presence of a sulfooxy group attached to a phenyl ring, which is further connected to a propanoate group. This compound is known for its slightly soluble nature in water and its strong acidic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium 3-[3-(sulfooxy)phenyl]propanoate typically involves the sulfonation of 3-phenylpropanoic acid. The process begins with the reaction of 3-phenylpropanoic acid with sulfur trioxide or chlorosulfonic acid to introduce the sulfooxy group. The resulting sulfonated product is then neutralized with sodium hydroxide to form the disodium salt. The reaction conditions often require controlled temperatures and the use of appropriate solvents to ensure the desired product’s purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high efficiency and consistency. The final product is typically purified through crystallization or other separation techniques to meet the required specifications for various applications .
化学反応の分析
Types of Reactions
Disodium 3-[3-(sulfooxy)phenyl]propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfooxy group to a hydroxyl group.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products
The major products formed from these reactions include sulfonic acids, hydroxyl derivatives, and various substituted phenylpropanoates, depending on the specific reagents and conditions used .
科学的研究の応用
Disodium 3-[3-(sulfooxy)phenyl]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological and behavioral disorders.
Industry: It is used in the manufacture of various industrial products, including detergents and surfactants
作用機序
The mechanism of action of disodium 3-[3-(sulfooxy)phenyl]propanoate involves its interaction with specific molecular targets and pathways. The sulfooxy group can participate in various biochemical reactions, influencing enzyme activity and cellular processes. The compound’s effects are mediated through its ability to modulate the activity of certain proteins and enzymes, leading to changes in cellular function and signaling pathways .
類似化合物との比較
Disodium 3-[3-(sulfooxy)phenyl]propanoate can be compared with other similar compounds, such as:
3-[3-(sulfooxy)phenyl]propanoic acid: The parent acid form of the compound, which lacks the disodium salt.
Sodium 3-[3-(sulfooxy)phenyl]propanoate: A monosodium salt variant with different solubility and reactivity properties.
3-Phenylpropanoic acid: The non-sulfonated precursor, which has different chemical and biological properties
The uniqueness of this compound lies in its specific sulfooxy group and disodium salt form, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C9H8Na2O6S |
|---|---|
分子量 |
290.20 g/mol |
IUPAC名 |
disodium;3-(3-sulfonatooxyphenyl)propanoate |
InChI |
InChI=1S/C9H10O6S.2Na/c10-9(11)5-4-7-2-1-3-8(6-7)15-16(12,13)14;;/h1-3,6H,4-5H2,(H,10,11)(H,12,13,14);;/q;2*+1/p-2 |
InChIキー |
IWAPIOQYGPNZDH-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)[O-])CCC(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,7-Diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-4-amine dihydrochloride](/img/structure/B13571916.png)
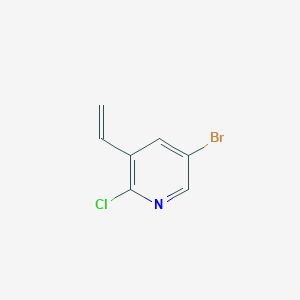
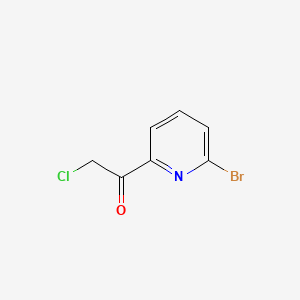
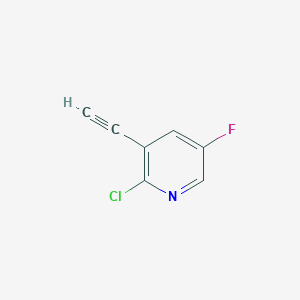
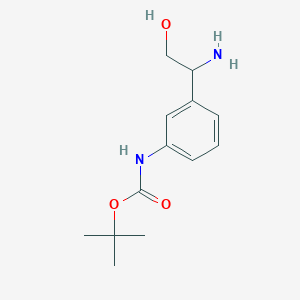
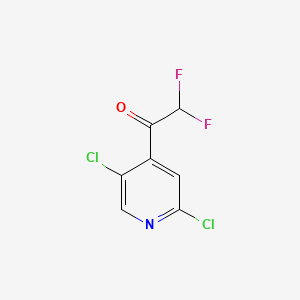
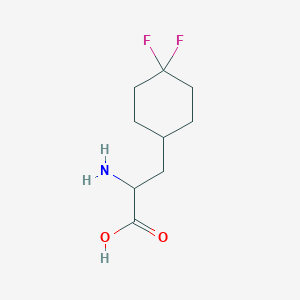
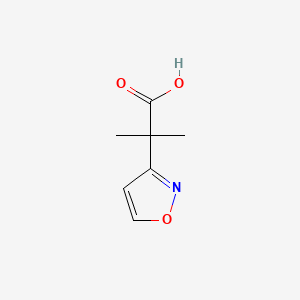
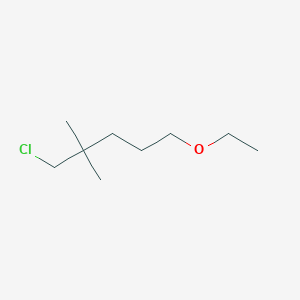
![N-[4-(butan-2-yl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B13571975.png)
